molecular formula C22H23N5O3 B2855522 N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide CAS No. 1797578-54-1

N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide

Cat. No.: B2855522
CAS No.: 1797578-54-1
M. Wt: 405.458
InChI Key: OTMGAROETACLBC-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

Phenylpiperazine Derivatives

Phenylpiperazine is a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for CNS disorders. This highlights its "druglikeness" and potential across various therapeutic fields beyond CNS structures. Patent research suggests that phenylpiperazine derivatives, through appropriate substitution, can offer pharmacokinetic and pharmacodynamic improvements across several therapeutic areas, suggesting a pathway for diversifying the application of such scaffolds (Maia, Tesch, & Fraga, 2012).

Oxazoline-Containing Ligands in Asymmetric Catalysis

Oxazoline rings, due to their ready accessibility and applicability in a wide range of metal-catalyzed transformations, have become one of the most successful classes of ligands for asymmetric catalysis. The proximity of the enantiocontrolling stereocenter to the metal active site influences the stereochemical outcome of reactions, indicating the utility of oxazoline-containing ligands in developing new synthetic methodologies and potentially enhancing the activity of compounds like N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide (Hargaden & Guiry, 2009).

Mechanism of Action

While the specific mechanism of action for “N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide” is not available, oxazole derivatives have been found to exhibit a range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Properties

IUPAC Name

N-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c28-20(18-6-9-23-10-7-18)25-22-24-19(16-30-22)21(29)27-14-12-26(13-15-27)11-8-17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGAROETACLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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